
5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester” is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters was reported . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated .Molecular Structure Analysis
The molecular formula of “this compound” is C8H12N2O2 .Chemical Reactions Analysis
The main effects of both EPA and DHA are decreased fasting and postprandial serum TG levels, through reduction of hepatic very-low-density lipoprotein (VLDL)-TG production . The exact mechanism for reduced VLDL production is not clear but does not include retention of lipids in the liver; rather, increased hepatic fatty acid oxidation is likely .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 168.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Investigation
- A study by Gokulan et al. (2012) explored the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for their analgesic and anti-inflammatory activity. This work demonstrates the compound's potential as a lead molecule for novel analgesic and anti-inflammatory agents.
Synthesis of Key Synthons for Drug Development
- The synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the synthesis of potential drugs like darolutamide, was achieved through a safe and metal-free process as reported by Szilágyi et al. (2022). This showcases its role in developing important pharmaceutical compounds.
Development of Novel Organic Compounds
- Beck, Lynch, and Wright (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, leading to unique pyrazole derivatives used as chemical hybridizing agents in wheat and barley. This application in agriculture is detailed in their study (Beck et al., 1988).
Applications in Nonlinear Optics
- Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, suggesting their potential use in optical limiting applications (Chandrakantha et al., 2013).
Role in Organic and Medicinal Chemistry Transformations
- The synthesis of condensed pyrazoles using ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates was explored by Arbačiauskienė et al. (2011). This underscores the compound's versatility in creating new organic structures.
Corrosion Inhibition
- Herrag et al. (2007) evaluated the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating their industrial application (Herrag et al., 2007).
Anticancer Properties
- The anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate were studied by Sindhu Jose (2017). The study highlighted the potential of these compounds in cancer treatment.
Synthesis and Antimicrobial Evaluation
- Kadnor et al. (2018) synthesized and evaluated the antimicrobial activities of novel 9-ethyl-9H-carbazole-3-carboxylic acid derivatives including ester, β-diketone, and pyrazole (Kadnor et al., 2018).
Catalytic Activity in Organic Reactions
- Maspero et al. (2003) discussed the synthesis and characterization of new polynuclear copper(I) pyrazolate complexes from pyrazole ester derivatives and their catalytic activity in the cyclopropanation of olefins (Maspero et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 5-butyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-8-7-9(12-11-8)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVBXYCVSKUFHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

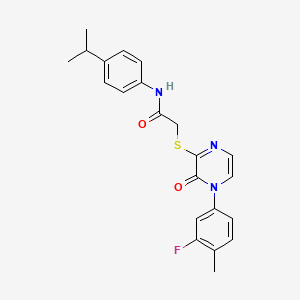
![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)
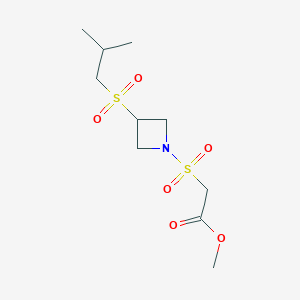
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)
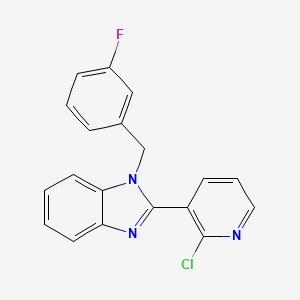
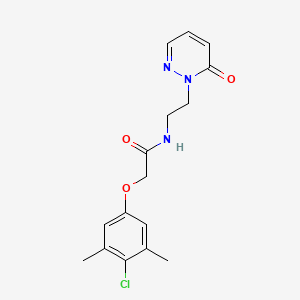
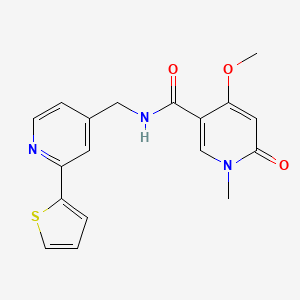

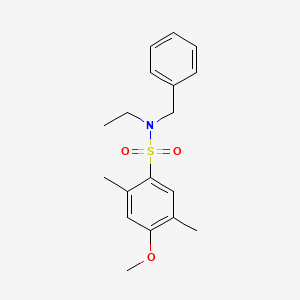
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)

![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)
